1-Hydroxy-3-methylpyrazin-2-imine

Physicochemical profiling N-oxide pharmacology Lead optimization

1-Hydroxy-3-methylpyrazin-2-imine (synonym: 3-Methyl-2-pyrazinamine 1-oxide; CAS 103965-75-9) is a heterocyclic small molecule (C₅H₇N₃O, MW 125.13 g/mol) belonging to the aminopyrazine N-oxide subclass. It features a pyrazine ring bearing a methyl substituent at position 3, an imine/amine group at position 2, and an N-oxide functionality at position 1—a combination that imparts a distinct hydrogen-bond donor/acceptor profile (HBD: 2; HBA: compared to its non-oxidized 2-aminopyrazine counterparts.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 103965-75-9
Cat. No. B009642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-methylpyrazin-2-imine
CAS103965-75-9
SynonymsPyrazinamine, 3-methyl-, 1-oxide (9CI)
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=NC=CN(C1=N)O
InChIInChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3
InChIKeyGCWLMIIVTIHVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-3-methylpyrazin-2-imine (CAS 103965-75-9): Core Physicochemical and Structural Baseline for Scientific Procurement


1-Hydroxy-3-methylpyrazin-2-imine (synonym: 3-Methyl-2-pyrazinamine 1-oxide; CAS 103965-75-9) is a heterocyclic small molecule (C₅H₇N₃O, MW 125.13 g/mol) belonging to the aminopyrazine N-oxide subclass . It features a pyrazine ring bearing a methyl substituent at position 3, an imine/amine group at position 2, and an N-oxide functionality at position 1—a combination that imparts a distinct hydrogen-bond donor/acceptor profile (HBD: 2; HBA: 5) compared to its non-oxidized 2-aminopyrazine counterparts . Its computed physicochemical properties include a polar surface area (PSA) of approximately 90.65 Ų, predicted pKa ~1.90, and a reported melting point of 205–207 °C (from methanol), establishing its solid-state identity suitable for handling and formulation . These baseline data serve as the foundation for differentiating this compound from closely related analogs in synthetic and screening workflows.

Why Generic 2-Aminopyrazines Cannot Substitute for 1-Hydroxy-3-methylpyrazin-2-imine in N-Oxide-Dependent Applications


Substituting 1-Hydroxy-3-methylpyrazin-2-imine with a generic 2-aminopyrazine such as 2-amino-3-methylpyrazine (CAS 19838-08-5) or unsubstituted 2-aminopyrazine eliminates the N-oxide functional group, fundamentally altering three properties critical to procurement decisions. First, the N-oxide introduces a permanent dipole and a strong hydrogen-bond acceptor site that modifies solubility, logP, and crystal packing relative to the non-oxidized parent . Second, literature on structurally related 2-aminopyrazine N-oxides demonstrates that N-oxidation markedly reduces the capacity for nucleophilic exchange reactions and acid/base-mediated rearrangements compared to the corresponding non-oxidized aminopyrazines, directly affecting synthetic compatibility and shelf stability [1]. Third, patent evidence explicitly positions 2-aminopyrazine 1-oxides as distinct intermediates—not interchangeable with their non-oxidized analogs—in the synthesis of high-value downstream products such as 2,6-diaminopyrazine-1-oxide (DAPO) and the energetic material LLM-105 [2]. Generic substitution therefore risks failed synthetic routes, altered reactivity profiles, and incompatibility with N-oxide-specific reaction cascades.

Quantitative Differentiation of 1-Hydroxy-3-methylpyrazin-2-imine Against Closest Structural Analogs


N-Oxide-Driven Physicochemical Differentiation: PSA and pKa vs. 2-Amino-3-methylpyrazine

The N-oxide moiety of 1-Hydroxy-3-methylpyrazin-2-imine introduces a polar surface area (PSA) of approximately 90.65 Ų (Aladdin Scientific data), representing a substantial increase over the PSA of its non-oxidized analog 2-amino-3-methylpyrazine (CAS 19838-08-5), which lacks the oxide oxygen and is therefore expected to have a lower PSA (~64–75 Ų based on structural analogs). This PSA increment directly impacts membrane permeability predictions: a PSA above 90 Ų typically corresponds with reduced passive blood-brain barrier penetration and altered oral absorption classification relative to sub-80 Ų analogs . Additionally, the predicted pKa of 1.90±0.49 for the N-oxide form contrasts with the estimated pKa ~3.5–4.5 for the conjugate acid of 2-amino-3-methylpyrazine, indicating that the target compound exists predominantly in its neutral imine form at physiological pH while the non-oxidized analog retains a higher fraction of protonated species—a difference that can affect protein binding, assay interference, and cellular uptake in phenotypic screens.

Physicochemical profiling N-oxide pharmacology Lead optimization

Molecular Weight and Heavy Atom Count Differentiation vs. 2-Amino-3-methylpyrazine

1-Hydroxy-3-methylpyrazin-2-imine has a molecular weight of 125.13 g/mol, which is 16 mass units higher than its closest non-oxidized analog 2-amino-3-methylpyrazine (MW 109.13 g/mol), corresponding to the addition of a single oxygen atom from N-oxidation . While both compounds fall within fragment-like chemical space (MW < 300), the oxygen addition increases the heavy atom count from 8 to 9 and adds one hydrogen-bond acceptor without changing the hydrogen-bond donor count. In fragment-based drug discovery libraries that bin compounds by MW increments (e.g., 10 Da windows), these two compounds occupy adjacent but distinct bins, and their different heavy atom compositions (C₅H₇N₃ vs. C₅H₇N₃O) generate distinct fingerprint bit-vectors for similarity searching, ensuring that one cannot serve as a direct molecular-weight-matched control for the other [1].

Fragment-based screening Molecular weight cut-off Lead-likeness

Solid-State Thermal Stability: Melting Point Differentiation vs. 2-Hydroxy-3-methylpyrazine

The reported melting point of 1-Hydroxy-3-methylpyrazin-2-imine is 205–207 °C (recrystallized from methanol), as documented in the ChemicalBook database . This is approximately 53 °C higher than the melting point of the structurally related 2-hydroxy-3-methylpyrazine (CAS 19838-07-4; mp 152–153 °C) , despite both compounds sharing the same pyrazine core and methyl substituent. The elevated melting point of the aminopyrazine N-oxide is consistent with stronger intermolecular hydrogen bonding arising from the imine/amine N–H donor in combination with the N-oxide acceptor, whereas the hydroxy-pyrazine analog relies on O–H···N hydrogen bonding. For procurement decisions involving solid-state formulation, accelerated stability studies at elevated temperatures (e.g., 40–60 °C), or sublimation-based purification, a melting point above 200 °C provides a wider thermal operating window and reduces the risk of polymorphic transitions during storage compared to analogs melting below 160 °C.

Solid-state characterization Thermal stability Crystallinity

Synthetic Tractability: Titanium Tetrachloride-Mediated Yield Improvement in Analogous 2-Aminopyrazine 1-Oxide Systems

In a study establishing synthetic routes to 2-aminopyrazine 1-oxides, the use of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst raised the yield of 2-amino-3-methyl-5-phenylpyrazine 1-oxide—a direct structural analog of 1-Hydroxy-3-methylpyrazin-2-imine (differing only by a 5-phenyl substituent)—from 3% to 51% in the condensation reaction between phenylglyoxal 1-oxime and α-aminopropionitrile [1]. This 17-fold yield enhancement demonstrates that the 2-aminopyrazine 1-oxide scaffold, including the target compound's core, benefits from Lewis acid catalysis for efficient construction, whereas non-oxidized 2-aminopyrazines are synthesized via alternative routes (e.g., ammonolysis of 2-chloropyrazines at 160 °C in sealed tubes) [2]. For laboratories procuring this compound as a synthetic intermediate, awareness of this catalytic route informs both the decision to purchase the pre-formed N-oxide versus synthesizing it in-house, and the expected synthetic efficiency if downstream functionalization is planned.

Synthetic methodology Yield optimization Lewis acid catalysis

N-Oxide-Specific Reactivity: Resistance to Nucleophilic Exchange vs. Non-Oxidized 2-Aminopyrazines

Studies comparing isomeric mono-N-oxides of 2-aminopyrazine with their non-oxidized counterparts have established a 'marked fall in the capacity of these compounds for nucleophilic exchange reactions and for rearrangements in acid and alkaline media' upon N-oxidation [1]. While these data were generated on 2-aminopyrazine N-oxides rather than the 3-methyl-substituted variant, the electronic effect of N-oxidation—withdrawing electron density from the pyrazine π-system—is conserved across the subclass. This reduced susceptibility to nucleophilic displacement means that 1-Hydroxy-3-methylpyrazin-2-imine is expected to exhibit greater stability toward nucleophiles (e.g., thiols, amines) present in biological assay media or during downstream synthetic transformations compared to 2-amino-3-methylpyrazine, which retains an electron-rich ring more prone to nucleophilic attack. This differential stability profile is directly relevant to procurement for long-term compound library storage where chemical degradation via nucleophilic pathways is a failure mode.

Chemical stability N-oxide reactivity Nucleophilic substitution

Patent-Recognized Position in High-Value Synthetic Cascades: Gateway to DAPO and LLM-105

US Patent US20100267955A1 explicitly defines 2-aminopyrazine 1-oxides as essential intermediates in the synthesis pathway leading to 2,6-diaminopyrazine-1-oxide (DAPO) and ultimately to 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a heat-resistant insensitive high explosive [1]. The patent describes the conversion of iminodiacetonitrile derivatives through a series of condensation and oxidation steps wherein the 2-aminopyrazine 1-oxide motif serves as a critical building block. 1-Hydroxy-3-methylpyrazin-2-imine, bearing the 3-methyl substituent, represents a substituted variant of this core intermediate and therefore occupies a distinct position in this synthetic landscape: it can serve as a precursor for methyl-substituted DAPO analogs or as a comparator in structure-activity relationship studies of energetic materials. Non-oxidized 2-aminopyrazines (e.g., 2-amino-3-methylpyrazine) cannot directly enter this synthetic cascade without a separate N-oxidation step, which may introduce regioselectivity challenges.

Energetic materials Synthetic intermediate Patent landscape

Best-Fit Research and Industrial Application Scenarios for 1-Hydroxy-3-methylpyrazin-2-imine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Expansion into N-Oxide Chemical Space

Fragment libraries built exclusively from non-oxidized heterocycles systematically under-sample N-oxide chemical space, which is increasingly recognized for its ability to modulate solubility, metabolic stability, and protein-ligand hydrogen-bond networks. 1-Hydroxy-3-methylpyrazin-2-imine, with its MW of 125.13 g/mol (fragment-compliant), PSA of ~90.65 Ų, and distinct N-oxide hydrogen-bonding geometry, fills a gap not covered by its non-oxidized analog 2-amino-3-methylpyrazine (MW 109.13, lower PSA) . Including this compound in a fragment screening deck ensures representation of the N-oxide pharmacophore, which has been validated in numerous approved drugs (e.g., oxicam NSAIDs, cobicistat). Its elevated melting point (205–207 °C) further supports long-term storage as a solid stock without special cold-chain requirements .

Energetic Materials Research: Synthesis of Methyl-Substituted DAPO Analogs

The patent literature identifies 2-aminopyrazine 1-oxides as key intermediates en route to DAPO and the insensitive high explosive LLM-105 . 1-Hydroxy-3-methylpyrazin-2-imine provides the 3-methyl substitution pre-installed on the N-oxide scaffold, enabling the synthesis of methyl-substituted DAPO analogs for structure-property relationship studies in energetic materials. The thermal stability implied by its melting point above 200 °C aligns with the safety requirements for handling energetic intermediates. Procuring the pre-formed N-oxide avoids the need for a separate oxidation step whose regioselectivity (N-1 vs. N-4) may be ambiguous on an unsymmetrical 2-aminopyrazine, and the TiCl₄-catalyzed condensation route reported for analogous 2-aminopyrazine 1-oxides offers a precedent for further functionalization .

Chemical Probe Development Requiring Reduced Nucleophilic Degradation in Assay Media

Screening campaigns frequently encounter false negatives arising from compound degradation in DMSO stocks or in nucleophile-containing assay buffers. Evidence from 2-aminopyrazine N-oxides demonstrates a 'marked fall' in nucleophilic exchange reactivity compared to non-oxidized aminopyrazines . For chemical probe programs requiring compound integrity over multi-week screening cascades, procuring 1-Hydroxy-3-methylpyrazin-2-imine rather than 2-amino-3-methylpyrazine reduces the risk of nucleophilic adduct formation with buffer components (Tris, HEPES) or biological nucleophiles (glutathione, cysteine residues). This is particularly relevant for phenotypic assays with extended incubation times (24–72 h) where gradual degradation of the non-oxidized analog could confound dose-response interpretation.

Peripheral-Target Drug Discovery Where CNS Exclusion Is Desired

The computed PSA of ~90.65 Ų for 1-Hydroxy-3-methylpyrazin-2-imine places it above the commonly accepted threshold of 90 Ų for significant restriction of passive blood-brain barrier permeation. In programs targeting peripheral tissues (e.g., gastrointestinal, cardiovascular, musculoskeletal), selecting an N-oxide scaffold with an inherently limited CNS distribution profile provides a built-in safety margin against centrally mediated adverse effects. By contrast, the non-oxidized analog 2-amino-3-methylpyrazine (estimated PSA below 80 Ų) is more likely to penetrate the CNS, necessitating explicit in vivo brain exposure measurements to rule out unwanted central activity. Procuring the N-oxide form thus enables a 'peripheral-by-design' strategy from the earliest stages of lead optimization.

Quote Request

Request a Quote for 1-Hydroxy-3-methylpyrazin-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.